molecular formula C25H37NO5 B1250104 Phomacin A

Phomacin A

Cat. No. B1250104
M. Wt: 431.6 g/mol
InChI Key: CTCWWHNYPVOMQP-WXZOGCPCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phomacin A is a cytochalasin isolated from a fungus Phoma sp. that has been shown to possess potent inhibitory activity against HT-29 colonic adenocarcinoma cells. It has a role as an antineoplastic agent and a fungal metabolite. It is a macrolide antibiotic, an organic heterotricyclic compound and a cytochalasin.

Scientific Research Applications

Anticancer Properties

Phomacin A, a natural ent-kaurene diterpenoid, has shown significant potential in cancer research. Studies demonstrate its ability to induce mitotic arrest in leukemia and solid tumor-derived cells. It disrupts normal mitotic progression by interfering with BubR1 function, a crucial element in cell division, leading to mitotic catastrophe in cancer cells. This suggests pharicin A's potential as a novel anticancer agent, especially in preclinical and clinical investigations (Xu et al., 2010).

Cytotoxic Effects

Another aspect of Phomacin A's potential lies in its cytotoxic effects. Epoxyphomalin A and B, derivatives from the marine-derived fungus Phoma sp., exhibit significant cytotoxicity at nanomolar concentrations against human tumor cell lines. Their unique structural features and selective cytotoxic patterns suggest potential for further exploration in cancer therapy (Mohamed et al., 2009).

Production of Bioactive Compounds

The fungus Phoma Saccardo, which produces phomacin A, is known for secreting various secondary metabolites with significant biotechnological applications. Some of these metabolites, including phomacin A, have been shown to have antitumor, antimicrobial, and anti-HIV properties. These findings highlight the diverse applications of Phoma Saccardo's metabolites in pharmaceuticals and biocontrol agents (Rai et al., 2009).

properties

Molecular Formula

C25H37NO5

Molecular Weight

431.6 g/mol

IUPAC Name

(1R,4Z,6R,7S,8S,10E,12S,15S,16S,17S)-6,7-dihydroxy-8,10,14,15-tetramethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione

InChI

InChI=1S/C25H37NO5/c1-13(2)9-19-22-17(6)15(4)12-18-11-14(3)10-16(5)23(29)20(27)7-8-21(28)31-25(18,22)24(30)26-19/h7-8,11-13,16-20,22-23,27,29H,9-10H2,1-6H3,(H,26,30)/b8-7-,14-11+/t16-,17+,18-,19-,20+,22-,23-,25+/m0/s1

InChI Key

CTCWWHNYPVOMQP-WXZOGCPCSA-N

Isomeric SMILES

C[C@H]1C/C(=C/[C@H]2C=C([C@H]([C@@H]3[C@]2(C(=O)N[C@H]3CC(C)C)OC(=O)/C=C\[C@H]([C@H]1O)O)C)C)/C

Canonical SMILES

CC1CC(=CC2C=C(C(C3C2(C(=O)NC3CC(C)C)OC(=O)C=CC(C1O)O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phomacin A
Reactant of Route 2
Phomacin A
Reactant of Route 3
Phomacin A
Reactant of Route 4
Phomacin A
Reactant of Route 5
Phomacin A
Reactant of Route 6
Phomacin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.